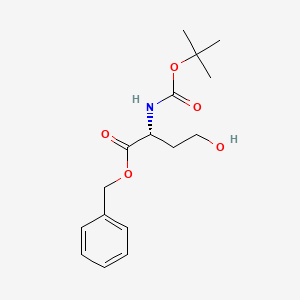

Boc-D-Homoser-Obzl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-D-Homoser-Obzl is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which are used to protect functional groups during chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Homoser-Obzl typically involves the protection of the amino group of D-homoserine with a Boc group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl alcohol in the presence of a catalyst for esterification . The reactions are usually carried out under mild conditions to prevent the decomposition of the protecting groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine group, allowing selective reactivity during synthetic workflows.

Boc Deprotection

-

Conditions : Acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Mechanism : The Boc group is removed via protonation of the carbamate oxygen, followed by elimination of CO₂ and formation of a tert-butyl cation .

-

Selectivity : Stable under basic conditions but susceptible to strong acids (pH < 2) .

Table 1: Deprotection Conditions and Efficiency

| Reagent | Time (h) | Yield (%) | Byproducts | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | 1–2 | >95 | tert-Butyl cation (scavenged) | |

| HCl (4M in dioxane) | 4 | 90 | CO₂, isobutylene |

Peptide Coupling Reactions

The carboxylate group participates in amide bond formation, critical for peptide chain elongation.

Active Ester Method

-

Reagents : Dicyclohexylcarbodiimide (DCC) or ethyl cyanoglyoxylate-2-oxime (Oxyma) with N-hydroxysuccinimide (NHS).

Table 2: Coupling Reagents and Performance

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| DCC/NHS | DMF | 0–4 | 92 | |

| Oxyma/DIC | DCM | 25 | 88 |

Stability Under Basic Conditions

The benzyl ether (OBzl) group provides orthogonal protection for the hydroxyl moiety but is sensitive to strong bases.

Base-Induced Side Reactions

-

Succinimide Formation : Observed during coupling of Boc-D-Homoser-Obzl with serine-rich sequences under basic conditions (e.g., Et₃N or NaHCO₃) .

-

Degradation Kinetics : Half-life of 45–105 minutes in NaHCO₃ or Et₃N, necessitating minimized exposure to weak bases .

Hydrazinolysis

-

Application : Hydrazine hydrate converts esters to hydrazides but may degrade the Boc group if prolonged .

-

Optimization : Limiting reaction time to <2 hours prevents Boc cleavage .

Racemization Risk

Case Study: Neurological Peptide Analogues

Applications De Recherche Scientifique

Peptide Synthesis

Boc-D-Homoser-Obzl is primarily recognized as a valuable building block in the synthesis of peptides. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the selective protection of the amino group, which prevents unwanted reactions during synthesis. This feature enhances the stability and bioactivity of therapeutic peptides, making it crucial in pharmaceutical applications .

Key Features:

- Stability: The Boc group provides stability against hydrolysis.

- Reactivity: Facilitates selective reactions, crucial for complex peptide structures.

Drug Development

The unique structural characteristics of this compound enable the development of novel drug candidates, particularly for neurological disorders. By modifying existing compounds, researchers can enhance efficacy and reduce side effects. This compound has been explored for its potential in creating more effective therapeutic agents .

Case Study:

In a study focusing on enzyme inhibition related to metabolic pathways, this compound was utilized to understand enzyme mechanisms better. This research could lead to new therapeutic strategies targeting specific metabolic disorders .

Bioconjugation

This compound plays a significant role in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or diagnostic agents. This application is crucial for improving targeting and delivery mechanisms in various medical applications, enhancing the therapeutic index of drugs .

Applications:

- Targeted Drug Delivery: Enhances specificity towards diseased tissues.

- Diagnostic Agents: Improves the efficacy of imaging techniques.

Material Science

In material science, this compound is employed in developing advanced materials such as hydrogels. These materials are essential for drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural tissue environments .

Properties:

- Biocompatibility: Safe for use in biological systems.

- Hydrogel Formation: Useful in controlled drug release applications.

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis with protective groups | Enhanced stability and reactivity |

| Drug Development | Development of novel drug candidates for neurological disorders | Improved efficacy and reduced side effects |

| Bioconjugation | Attaching biomolecules to drugs/diagnostic agents | Enhanced targeting and delivery |

| Material Science | Development of hydrogels for drug delivery and tissue engineering | Biocompatibility and controlled release |

Mécanisme D'action

The mechanism of action of Boc-D-Homoser-Obzl involves the protection of functional groups during chemical reactions. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group . These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Boc-D-Homoser-Obzl is unique due to the presence of the D-homoserine backbone, which provides distinct stereochemistry compared to other similar compounds. This unique structure allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of peptides and other biologically active molecules .

Propriétés

Formule moléculaire |

C16H23NO5 |

|---|---|

Poids moléculaire |

309.36 g/mol |

Nom IUPAC |

benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |

Clé InChI |

YQTGYJUMDNISEP-CYBMUJFWSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.